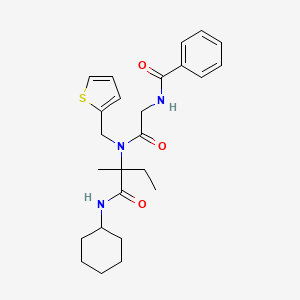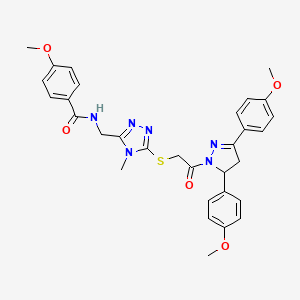
N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide involves multiple steps, starting with the preparation of the individual components. The key steps include:
Formation of the phenylcarbonyl group: This can be achieved through the reaction of benzoyl chloride with glycine under basic conditions.
Thiophen-2-ylmethylation: The thiophen-2-ylmethyl group can be introduced through a Friedel-Crafts alkylation reaction using thiophen-2-ylmethanol and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide can undergo various chemical reactions, including:
Oxidation: The thiophen-2-ylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted amides or esters.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide involves its interaction with specific molecular targets. The phenylcarbonyl group can interact with proteins through hydrogen bonding, while the thiophen-2-ylmethyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(phenylcarbonyl)glycyl-N-cyclohexyl-N~2~-(thiophen-2-ylmethyl)isovalinamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C25H33N3O3S |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
N-[2-[[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-(thiophen-2-ylmethyl)amino]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C25H33N3O3S/c1-3-25(2,24(31)27-20-13-8-5-9-14-20)28(18-21-15-10-16-32-21)22(29)17-26-23(30)19-11-6-4-7-12-19/h4,6-7,10-12,15-16,20H,3,5,8-9,13-14,17-18H2,1-2H3,(H,26,30)(H,27,31) |
InChI Key |
NHZWXQIDPBHHMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=O)NC1CCCCC1)N(CC2=CC=CS2)C(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-YL]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-YL]methyl}thiophene-2-carboxamide](/img/structure/B11448807.png)
![2-(benzylsulfanyl)-8,8-dimethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11448822.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[1-(2,5-dimethylbenzyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B11448833.png)
![N-(3-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]piperidine-2-carboxamide](/img/structure/B11448835.png)
![2-(benzylsulfanyl)-5-[4-(propan-2-yl)phenyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11448846.png)
![7-(Furan-2-yl)-3-(4-methoxyphenyl)-2-methyl-5-phenyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B11448848.png)
![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-(4-methoxyphenyl)butanamide](/img/structure/B11448851.png)
![N-(3-acetylphenyl)-3-[5-(4-chlorophenyl)furan-2-yl]propanamide](/img/structure/B11448854.png)
![N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-phenylpropanamide](/img/structure/B11448860.png)
![3-{3-[(2-Ethyl-6-methylphenyl)amino]imidazo[1,2-a]pyrazin-2-yl}phenol](/img/structure/B11448867.png)
![2-{[4-(4-fluorobenzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11448874.png)
![6-bromo-2-(furan-2-yl)-N-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11448876.png)
![2-[(12,12-dimethyl-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11448879.png)
